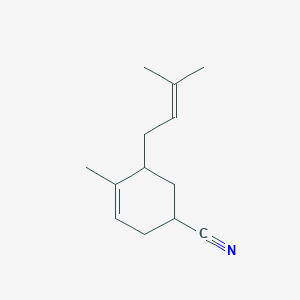![molecular formula C10H14N6O2S2 B14455799 N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline CAS No. 73279-41-1](/img/structure/B14455799.png)
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is a chemical compound that features a unique combination of functional groups, including an azido group, a nitro group, and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline typically involves multiple steps. One common approach is to start with the preparation of the disulfide linkage, followed by the introduction of the azido and nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the disulfide linkage can produce sulfonic acids.
Scientific Research Applications
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. The disulfide linkage can be cleaved under reducing conditions, releasing thiol-containing fragments that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}acetamide dihydrochloride
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-2-({1,4-bis[(3-aminopropyl)amino]-2-butanyl}oxy)acetamide
Uniqueness
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is unique due to its combination of an azido group, a nitro group, and a disulfide linkage. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Properties
CAS No. |
73279-41-1 |
|---|---|
Molecular Formula |
C10H14N6O2S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-4-azido-2-nitroaniline |
InChI |
InChI=1S/C10H14N6O2S2/c11-3-5-19-20-6-4-13-9-2-1-8(14-15-12)7-10(9)16(17)18/h1-2,7,13H,3-6,11H2 |
InChI Key |
QOIUGELFOCNXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCSSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


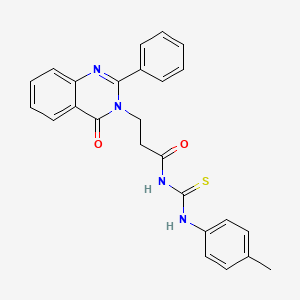
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)


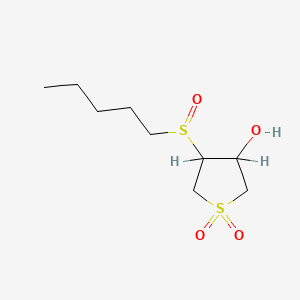


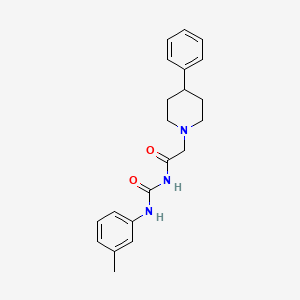

![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
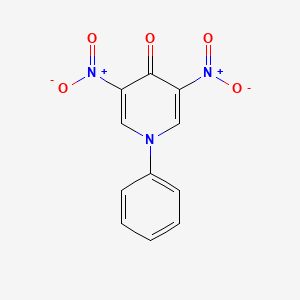

![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
